(8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone
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Overview
Description
8-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a phenylmethanone group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable triazole intermediate, which is then reacted with a pyridine derivative. The thioketone group is introduced through a thiolation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for yield and purity. This involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for producing large quantities of the compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Oxidation: The compound can undergo oxidation reactions, particularly at the thioketone group, leading to the formation of sulfoxides or sulfones. Reduction: Reduction reactions can convert the thioketone group to a thioether. Substitution:
Common Reagents and Conditions:- Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
- Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs. Industry: The compound’s reactivity makes it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 8-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE exerts its effects is primarily through its interaction with biological macromolecules. The thioketone group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The triazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds::
- 2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio}phenoxyacetic acid
- Dichloroanilines
Uniqueness: Compared to similar compounds, 8-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE stands out due to its unique combination of a triazole and pyridine ring system, along with a thioketone group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H11N3OS |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H11N3OS/c1-10-6-5-9-16-12(10)15-14(19)17(16)13(18)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
FZLSEPXWCNYOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=S)N2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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